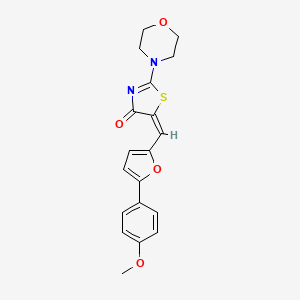
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic organic molecule notable for its complex structure, which incorporates a thiazole ring, a morpholine moiety, and a furan derivative. This unique arrangement of functional groups suggests potential biological activities, particularly in the field of medicinal chemistry.
Structural Features
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple heterocycles that are often associated with diverse biological activities. The thiazole and furan rings are particularly significant due to their established roles in various pharmacological applications.
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression. The presence of the thiazole and furan moieties is believed to enhance its cytotoxic effects.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can modulate critical pathways involved in cancer cell signaling. For instance, compounds containing the thiazole ring have been documented to exhibit significant cytotoxicity against cancer cells, suggesting that this compound may also act as an effective therapeutic agent.
The proposed mechanism of action involves:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Proliferation : It could prevent cancer cells from dividing and growing.
- Interaction with Enzymes/Receptors : Initial findings suggest interactions with specific enzymes or receptors involved in cancer signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinone Derivatives | Thiazole ring | Anticancer |
| Furan-Based Compounds | Furan ring | Anti-inflammatory |
| Morpholine Derivatives | Morpholine ring | Diverse pharmacological effects |
This table illustrates how the unique combination of these moieties in this compound may enhance its efficacy compared to other similar compounds.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents.
Study 2: Mechanistic Insights
Further research focused on elucidating the mechanism of action. Techniques such as flow cytometry and Western blotting were employed to assess apoptosis markers and signaling pathway alterations. Results indicated activation of caspases and downregulation of anti-apoptotic proteins.
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the methoxy group significantly affected the biological activity. Compounds lacking this group exhibited reduced efficacy, underscoring the importance of specific functional groups in enhancing anticancer properties.
特性
IUPAC Name |
(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)20-19(26-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNOFBVHCIYOH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














